![molecular formula C20H25N3O B4675370 N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide
Übersicht
Beschreibung
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, also known as BMS-777607, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by Bristol-Myers Squibb in 2009 and has since been studied extensively for its potential as a therapeutic agent.
Wirkmechanismus
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide acts as a competitive inhibitor of the MET receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By blocking the activation of this receptor, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide prevents the downstream signaling pathways that promote cell growth and survival. Additionally, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to inhibit the angiogenic activity of VEGFR, which plays a key role in the development of new blood vessels that support tumor growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. However, the effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide is a potent and selective inhibitor of the MET receptor tyrosine kinase, making it a valuable tool for studying the role of this pathway in cancer biology. However, its relatively low solubility and stability in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, the lack of information on its potential toxicity and side effects means that caution should be exercised when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several promising directions for future research on N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential avenue is the use of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide as a diagnostic tool for identifying tumors that are dependent on the MET pathway. Additionally, further studies are needed to determine the potential toxicity and side effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, as well as its efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been studied extensively for its potential as a therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and melanoma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the MET and VEGFR pathways.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-13-15-23(16-14-22)12-11-21-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMNJADOZKDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.